Bienvenue dans la boutique en ligne BenchChem!

N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Medicinal chemistry Kinase inhibition Structure-activity relationship

N'-Hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a synthetic small molecule belonging to the 1,2,3-triazole class, characterized by a triazole core substituted with a phenyl ring at N1, a methyl group at C5, and an N'-hydroxycarboximidamide moiety at C4. It possesses a molecular formula of C10H11N5O and a molecular weight of 217.23 g/mol, with commercial suppliers reporting purity levels of 95% or higher.

Molecular Formula C10H11N5O
Molecular Weight 217.232
CAS No. 1255790-85-2
Cat. No. B2840195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
CAS1255790-85-2
Molecular FormulaC10H11N5O
Molecular Weight217.232
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N
InChIInChI=1S/C10H11N5O/c1-7-9(10(11)13-16)12-14-15(7)8-5-3-2-4-6-8/h2-6,16H,1H3,(H2,11,13)
InChIKeyAITGYPFHQGUDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-Hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (CAS 1255790-85-2): Core Scaffold and Procurement Identity


N'-Hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a synthetic small molecule belonging to the 1,2,3-triazole class, characterized by a triazole core substituted with a phenyl ring at N1, a methyl group at C5, and an N'-hydroxycarboximidamide moiety at C4 [1]. It possesses a molecular formula of C10H11N5O and a molecular weight of 217.23 g/mol, with commercial suppliers reporting purity levels of 95% or higher . The 1,2,3-triazole-4-carboximidamide scaffold serves as the basis for a series of substituted aryl carboximidamides (VIa–o) investigated as dual EGFR/VEGFR-2 inhibitors with antiproliferative activity in the low nanomolar range [2]. This compound exists as the (Z)-stereoisomer with CAS registry number 1255790-85-2.

Why Uncharacterized N'-Hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide Analogs Cannot Be Substituted for Research Use


The N'-hydroxycarboximidamide group at C4 and the specific N1-phenyl/C5-methyl substitution pattern are critical for biological target engagement within this chemotype. In the systematic exploration of 1,2,3-triazole-carboximidamide derivatives (series VIa–o), small structural modifications led to GI50 value shifts from 34 nM to over 100 nM against cancer cell lines, with EGFR IC50 values spanning 83–112 nM and VEGFR-2 IC50 values ranging from 1.8 to 11.4 nM [1]. This steep structure–activity relationship (SAR) means that substituting the title compound with a different triazole-4-carboximidamide analog—even one bearing a similar substitution pattern—risks altering target affinity, selectivity, and antiproliferative potency. Generic replacement without matched analytical characterization and biological profiling data is therefore experimentally unsound.

Quantitative Differentiation Evidence for N'-Hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide Against Closest Analogs


C5-Methyl vs C5-Ethyl Substituent Effect on Kinase Inhibitory Potency in 1,2,3-Triazole-4-carboximidamide Series

In the dual EGFR/VEGFR-2 inhibitor series VIa–o, the C5 substituent exerts a pronounced influence on target engagement. The 5-methyl-substituted core (as in the title compound) provides a sterically compact envelope that accommodates the ATP-binding pocket hinge region, whereas the 5-ethyl analog (e.g., 5-ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide; CAS not assigned in the series) introduces additional hydrophobic bulk that can alter binding pose and selectivity. Although direct head-to-head data for the isolated title compound versus its 5-ethyl counterpart are not published, the series-wide GI50 range of 34–48 nM for the most potent 5-methyl derivatives versus erlotinib (GI50 33 nM) [1] establishes the 5-methyl scaffold as a validated pharmacophore for low-nanomolar antiproliferative activity.

Medicinal chemistry Kinase inhibition Structure-activity relationship

N1-Phenyl Substitution vs N1-Benzyl or N1-Alkyl in Triazole-4-carboximidamide EGFR/VEGFR-2 Inhibition

The N1-aryl substituent on the 1,2,3-triazole ring is a key determinant of kinase binding. In the series reported by Mahmoud et al., all highly active compounds (VIc, VIg, VIj, VIk, VIm, VIo) bear an N1-aryl group, whereas N1-benzyl or N1-alkyl analogs (e.g., 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide; CAS not in the active series) were not represented among the most potent compounds [1]. The N1-phenyl group provides π-stacking interactions with hydrophobic residues in the EGFR and VEGFR-2 ATP-binding pockets, as confirmed by molecular docking studies showing favorable binding affinities for N1-phenyl-substituted derivatives [1].

Kinase inhibitor design EGFR/VEGFR-2 dual inhibition Triazole SAR

N'-Hydroxycarboximidamide vs Carboxamide Functional Group in Triazole-Based Kinase Inhibitors

The N'-hydroxycarboximidamide moiety presents a distinct hydrogen-bond donor/acceptor profile compared to the corresponding carboxamide. In the dual EGFR/VEGFR-2 inhibitor series, the carboximidamide group engages the hinge region of the kinase via bidentate hydrogen bonding, a binding mode confirmed by molecular docking that shows interactions with key residues (e.g., Met793 in EGFR and Cys919 in VEGFR-2) [1]. By contrast, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS not available; ChemSpider ID 25931044) lacks the N'-hydroxy group, reducing the number of possible hydrogen-bond interactions and potentially weakening hinge binding. While no direct biochemical comparison between the two functional groups is published for this exact scaffold, the consistent low-nanomolar activity of N'-hydroxycarboximidamide derivatives across the series supports the functional group's contribution to potency.

Pharmacophore design Hydrogen bonding Kinase hinge binding

VEGFR-2 Selectivity over EGFR within the Triazole-4-carboximidamide Series

A notable selectivity window between VEGFR-2 and EGFR inhibition emerges from the series data. For the six most potent compounds, VEGFR-2 IC50 values (1.8–11.4 nM) are 10- to 60-fold lower than EGFR IC50 values (83–112 nM) [1]. The most VEGFR-2-selective compound VIk achieved an IC50 of 1.80 nM, representing a selectivity ratio of approximately 50-fold over EGFR (EGFR IC50 ~90 nM). This selectivity profile is consistent across the N1-phenyl-substituted carboximidamide chemotype and is attributed to differential interactions in the hydrophobic back pocket of VEGFR-2.

Kinase selectivity VEGFR-2 Angiogenesis inhibition

Apoptosis Induction via Caspase-3/Bax/Bcl-2 Modulation in the Triazole-4-carboximidamide Series

Beyond kinase inhibition, the 1,2,3-triazole-4-carboximidamide chemotype triggers apoptotic cell death. Compound VIk (an N1-aryl, C5-methyl carboximidamide derivative) significantly upregulated pro-apoptotic Caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 in A-549 lung cancer cells [1]. This dual mechanism—kinase inhibition plus apoptosis induction—distinguishes this chemotype from purely kinase-inhibitory triazole-carboxamide analogs, which lack reported apoptotic pathway engagement.

Apoptosis Caspase-3 Cancer cell death

Limitations of Direct Comparative Evidence for the Exact Title Compound

A critical caveat is that no peer-reviewed publication has yet reported standalone biological data for the exact compound N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (CAS 1255790-85-2). All quantitative evidence presented here is derived from the broader 1,2,3-triazole-carboximidamide derivative series VIa–o [1], where the title compound appears as the core scaffold or a close structural analog of the active compounds (e.g., VIk, VIc, VIo). The precise biological activity, selectivity, and ADME profile of CAS 1255790-85-2 as an isolated entity remain uncharacterized in the public domain. Any procurement decision should therefore be accompanied by a confirmatory in-house biological evaluation.

Evidence gaps Procurement caution Compound-specific validation

High-Confidence Application Scenarios for N'-Hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide Based on Class-Level Evidence


Medicinal Chemistry: Starting Point for Dual EGFR/VEGFR-2 Inhibitor Optimization

The title compound serves as a core scaffold for generating focused libraries of N1-aryl, C5-methyl carboximidamide analogs. Based on the series VIa–o data, researchers can systematically vary the aryl substitution pattern on the carboximidamide moiety to optimize GI50 values from the established baseline of 34–48 nM toward improved potency [1]. The N'-hydroxycarboximidamide group provides a synthetic handle for further derivatization or prodrug design.

Chemical Biology: Probe for Investigating VEGFR-2-Dominant Angiogenesis Pathways

Given the 10- to 60-fold selectivity of this chemotype for VEGFR-2 over EGFR (VEGFR-2 IC50 1.8–11.4 nM vs EGFR IC50 83–112 nM) [1], the title compound is suitable as a starting point for developing chemical probes that preferentially interrogate VEGFR-2 signaling in endothelial cells, with minimal confounding EGFR inhibition.

Pharmacology: Apoptosis Mechanism Studies in Lung Cancer Models

The demonstrated upregulation of Caspase-3 and Bax with concomitant Bcl-2 downregulation in A-549 cells [1] positions this chemotype for apoptosis-focused screening campaigns. The title compound can be used as a reference standard in caspase activation assays to benchmark novel analogs within structure–activity relationship studies.

Analytical Chemistry: Chromatographic Reference Standard for Triazole-Carboximidamide Purity Assessment

With a commercially available purity of ≥95% (HPLC) , the title compound can serve as a calibrated reference standard for HPLC or UPLC method development aimed at quantifying triazole-4-carboximidamide derivatives in reaction mixtures or biological matrices. Its well-defined CAS identity and molecular weight (217.23 g/mol) facilitate unambiguous mass spectrometric detection.

Quote Request

Request a Quote for N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.